(15N)azanylmethylphosphonic acid
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Overview
Description
(15N)azanylmethylphosphonic acid is a compound of significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphonic acid, where the nitrogen atom is isotopically labeled with 15N. This isotopic labeling allows for detailed studies in various applications, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15N)azanylmethylphosphonic acid typically involves the reaction of isotopically labeled ammonia (15NH3) with formaldehyde (CH2O) and phosphorous acid (H3PO3). The reaction is carried out under controlled conditions to ensure the incorporation of the 15N isotope into the final product. The general reaction scheme is as follows: [ 15NH3 + CH2O + H3PO3 \rightarrow this compound ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(15N)azanylmethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
(15N)azanylmethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex phosphonic acid derivatives.
Biology: Utilized in isotopic labeling studies to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.
Industry: Employed in the production of flame retardants, corrosion inhibitors, and chelating agents.
Mechanism of Action
The mechanism of action of (15N)azanylmethylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as a nitrogen donor, participating in metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling with 15N allows for detailed studies of these interactions using techniques such as NMR spectroscopy, providing insights into the molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: The parent compound without isotopic labeling.
Aminomethylphosphonic acid: Similar structure but without the 15N isotope.
Nitrilotris(methylenephosphonic acid): Contains multiple phosphonic acid groups.
Uniqueness
(15N)azanylmethylphosphonic acid is unique due to the presence of the 15N isotope, which allows for advanced studies using isotopic labeling techniques. This makes it particularly valuable in research applications where tracing nitrogen pathways and studying molecular interactions are crucial.
Properties
Molecular Formula |
CH6NO3P |
---|---|
Molecular Weight |
112.031 g/mol |
IUPAC Name |
(15N)azanylmethylphosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i2+1 |
InChI Key |
MGRVRXRGTBOSHW-VQEHIDDOSA-N |
Isomeric SMILES |
C([15NH2])P(=O)(O)O |
Canonical SMILES |
C(N)P(=O)(O)O |
Origin of Product |
United States |
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